Cas no 90-11-9 (1-Bromonaphthalene)

1-Bromonaphthalene is a versatile intermediate suitable for use in the synthesis of various naphthyl-based compounds and pharmaceuticals. Its brominated functionality enables efficient coupling reactions with nucleophiles, facilitating the creation of complex molecular structures. This product offers a high degree of reactivity and stability under controlled conditions.
1-Bromonaphthalene structure
1-Bromonaphthalene structure
Product Name:1-Bromonaphthalene
CAS No:90-11-9
MF:C10H7Br
MW:207.066581964493
MDL:MFCD00003868
CID:34547
PubChem ID:7001
Update Time:2026-03-02

1-Bromonaphthalene Chemical and Physical Properties

Names and Identifiers

    • 1-Bromonaphthalene
    • 1-bromo-naphthalen
    • 1-Naphthyl bromide
    • -Bromonaphthalene
    • I-Bromnaphthalin
    • Naphthalene,1-bromo-
    • α-bromonaphthalene
    • A-BROMONAPHTHALENE
    • 1-Bromonapthalene
    • 1-BreMnaphthalene
    • 1-Bromonaphtalene
    • 1-naphthtylbromide
    • 1-Naphtyl bromide
    • '-bromonaphthalene
    • alpha-Bromonaphthalene
    • 1-Bromonaphthalene (ACI)
    • Naphthalen-1-yl bromide
    • NSC 6551
    • α-Naphthyl bromide
    • 1-Naphthyl Bromide; NSC 6551; Naphthalen-1-yl Bromide; a-Bromonaphthalene; a-Naphthyl Bromide
    • NSC6551
    • 1-bromonaphthalen
    • Naphthalene, 1-bromo-
    • 1-bromo-naphthalene
    • 1-BROMONAPHTHALENE [MI]
    • .alpha.-Naphthyl bromide
    • HY-Y1119
    • F9995-1655
    • Q21050994
    • EINECS 201-965-2
    • B0618
    • NSC-6551
    • AKOS000120011
    • CS-0017140
    • SB66920
    • 1-bromo-naphthaline
    • InChI=1/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7
    • STR06472
    • doi:10.14272/DLKQHBOKULLWDQ-UHFFFAOYSA-N.1
    • AI3-02271
    • Naphthalene, bromo-
    • alpha-Naphthyl bromide
    • BRN 1906414
    • BBL104373
    • bromonapthalene
    • .alpha.-Bromonaphthalene
    • 1-Bromonaphthalene, for synthesis, 97.0%
    • a-Naphthyl bromide
    • STL199165
    • Bromonaphthalene
    • 976Y53P08P
    • SCHEMBL69629
    • DTXSID30861681
    • 27497-51-4
    • 1-Bromonaphthalene, 97%
    • 1-bromonaphthalene; alpha-bromonaphthalene
    • UNII-976Y53P08P
    • NS00041095
    • MFCD00003868
    • 90-11-9
    • EN300-19782
    • 1-bromonaphthaline
    • MDL: MFCD00003868
    • Inchi: 1S/C10H7Br/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H
    • InChI Key: DLKQHBOKULLWDQ-UHFFFAOYSA-N
    • SMILES: BrC1C2C(=CC=CC=2)C=CC=1
    • BRN: 1906414

Computed Properties

  • Exact Mass: 205.97300
  • Monoisotopic Mass: 205.973
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 0
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 133
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 4.3
  • Topological Polar Surface Area: 0

Experimental Properties

  • Color/Form: Colorless oily liquid with stronger odor than naphthalene.
  • Density: 1.48 g/mL at 20 °C(lit.)
  • Melting Point: −2-−1 °C (lit.)
  • Boiling Point: 133-134 °C/10 mmHg(lit.)
  • Flash Point: Degrees Fahrenheit:230°F
    Degrees Celsius:110°C
  • Refractive Index: n20/D 1.6570(lit.)
  • Solubility: H2O: slightly soluble
  • Water Partition Coefficient: Slightly soluble
  • PSA: 0.00000
  • LogP: 3.60230
  • Merck: 1425
  • Sensitiveness: Sensitive to light
  • Solubility: Slightly soluble in water, soluble in methanol, diethyl ether, butylamine, acetone, benzene, carbon tetrachloride, tributylamine and other solvents.
  • Vapor Pressure: 0.0±0.6 mmHg at 25°C

1-Bromonaphthalene Security Information

  • Symbol: GHS07
  • Prompt:warning
  • Signal Word:Warning
  • Hazard Statement: H302,H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:2810
  • WGK Germany:3
  • Hazard Category Code: 22-36
  • Safety Instruction: S26-S36
  • FLUKA BRAND F CODES:8
  • RTECS:QJ1545000
  • Hazardous Material Identification: Xn
  • Safety Term:6.1(b)
  • Packing Group:III
  • Risk Phrases:R22
  • HazardClass:6.1(b)
  • PackingGroup:III
  • TSCA:Yes
  • Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

1-Bromonaphthalene Customs Data

  • HS CODE:29036990
  • Customs Data:

    China Customs Code:

    2903999090

    Overview:

    2903999090 Other aromatic halogenated derivatives. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:5.5% general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2903999090 halogenated derivatives of aromatic hydrocarbons VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

1-Bromonaphthalene Pricemore >>

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1-Bromonaphthalene Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: 1H-Imidazolium, 1-butyl-3-methyl-, (tribromide) (1:1) ;  23 h, 70 °C
Reference
Highly efficient bromination of aromatic compounds using 3-methylimidazolium tribromide as reagent/solvent
Chiappe, Cinzia; Leandri, Elsa; Pieraccini, Daniela, Chemical Communications (Cambridge, 2004, (22), 2536-2537

Production Method 2

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Reference
Gold-catalyzed halogenation of aromatics by N-halosuccinimides
Mo, Fanyang; Yan, Jerry Mingtao; Qiu, Di; Li, Fei; Zhang, Yan; et al, Angewandte Chemie, 2010, 49(11), 2028-2032

Production Method 3

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Silver Solvents: 1,2-Dichloroethane ;  16 h, 80 °C
Reference
Silver Catalyzed Bromination of Aromatics with N-bromosuccinimide
Zhang, Rui; Huang, Lei; Zhang, Yanfang; Chen, Xiaorong; Xing, Weihong; et al, Catalysis Letters, 2012, 142(3), 378-383

Production Method 4

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 2,6-Diaminopyridine (reaction products with trichlorotriazine, magnetite- and silica-supported nanoparticles, gold complexes) ,  Gold (complexes with silica-, trichlorotriazine- and pyridinediamine-functionalized magnetite nanoparticles) Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Reference
Gold-Decorated 3D 2,6-Diaminopyridine Network: A Robust Catalyst for the Bromination of Aromatic Compounds
Pourjavadi, Ali ; Keshavarzi, Nahid; Hosseini, Seyed Hassan; Moghaddam, Firouz Matloubi, Industrial & Engineering Chemistry Research, 2018, 57(37), 12314-12322

Production Method 5

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 2-Propenoic acid, 2-methyl-, 3-(trimethoxysilyl)propyl ester, polymer with 1-eth… (on silica-supported iron oxide magnetic nanoparticles, gold chloride complex) Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Reference
A new recoverable Au(III) catalyst supported on magnetic polymer nanocomposite for aromatic bromination
Li, Bai; Gao, Linfeng; Bian, Fengling; Yu, Wei, Tetrahedron Letters, 2013, 54(9), 1063-1066

Production Method 6

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Catalysts: Ammonium persulfate ,  Erythrosine Solvents: Acetonitrile ;  24 h, 20 °C
Reference
Organic Dye-Catalyzed, Visible-Light Photoredox Bromination of Arenes and Heteroarenes Using N-Bromosuccinimide
Rogers, David A.; Brown, Roxanne G.; Brandeburg, Zachary C.; Ko, Eric Y.; Hopkins, Megan D.; et al, ACS Omega, 2018, 3(10), 12868-12877

Production Method 7

Reaction Conditions
1.1 Reagents: Bromine Solvents: Dichloromethane ;  45 min, 25 °C
Reference
Effects of structured solids on regioselectivity of dibromination of naphthalene
Smith, Keith ; et al, Catalysts, 2021, 11(5),

Production Method 8

Reaction Conditions
1.1 Reagents: Tripotassium phosphate ,  Tetrabutylammonium tribromide Solvents: Acetonitrile ;  16 h, 100 °C
Reference
Transition-metal-free decarboxylative bromination of aromatic carboxylic acids
Quibell, Jacob M.; et al, Chemical Science, 2018, 9(15), 3860-3865

Production Method 9

Reaction Conditions
1.1 Catalysts: Bis(1,5-cyclooctadiene)nickel ,  4,4′-Bis(1,1-dimethylethyl)-2,2′-bipyridine Solvents: 1,4-Dioxane ;  10 min, rt
1.2 Reagents: Tetrabutylammonium bromide Solvents: 1,4-Dioxane ;  36 h, 50 °C
1.3 Reagents: Water ;  rt
Reference
Light-Promoted Nickel-Catalyzed Aromatic Halogen Exchange
Feng, Yunhui; Luo, Hang; Zheng, Wanyao; Matsunaga, Shigeki ; Lin, Luqing, ACS Catalysis, 2022, 12(18), 11089-11096

Production Method 10

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide ,  Oxygen Solvents: Dimethylformamide ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Reference
Orthogonal Stability and Reactivity of Aryl Germanes Enables Rapid and Selective (Multi)Halogenations
Fricke, Christoph ; Deckers, Kristina; Schoenebeck, Franziska, Angewandte Chemie, 2020, 59(42), 18717-18722

Production Method 11

Reaction Conditions
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Carbon tetrachloride
Reference
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; Satoh, Hiroaki; Yoshitomi, Suehiko, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Production Method 12

Reaction Conditions
1.1 Reagents: Iron Solvents: Ethanol ;  2 h, rt
Reference
A Visible Light and Iron-mediated Carbocationic Route to Polysubstituted 1-Halonaphthalenes by Benzannulation using Allylbenzenes and Polyhalomethanes
Roslan, Irwan Iskandar; Zhang, Hongwei; Ng, Kian-Hong; Jaenicke, Stephan; Chuah, Gaik-Khuan, Advanced Synthesis & Catalysis, 2021, 363(4), 1007-1013

Production Method 13

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: 1-(1,1-Dimethylethyl) (2S,4R)-4-hydroxy-1,2-pyrrolidinedicarboxylate (MCM-41 supported copper bromide complex) Solvents: Acetonitrile ;  14 h, 80 °C
Reference
A highly efficient heterogeneous copper-catalyzed chlorodeboronation of arylboronic acids leading to chlorinated arenes
He, Wen; Zhang, Rongli; Cai, Mingzhong, RSC Advances, 2017, 7(2), 764-770

Production Method 14

Reaction Conditions
1.1 Reagents: Potassium bromide Catalysts: Mil 88 ;  25 min, 25 °C
Reference
Green halogenation of aromatic compounds using environmentally friendly synthesized rod-like metal-organic framework (MIL-88A) catalyst
Yekkezare, Hamed ; Tajik, Hassan ; Mahmoodi, Niyaz Mohammad, Journal of Molecular Structure, 2023, 1285,

Production Method 15

Reaction Conditions
1.1 Reagents: Benzyltrimethylammonium tribromide Catalysts: Zinc chloride Solvents: Acetic acid
Reference
Halogenation using quaternary ammonium polyhalides. XIV. Aromatic bromination and iodination of arenes by use of benzyltrimethylammonium polyhalides-zinc chloride system
Kajigaeshi, Shoji; Kakinami, Takaaki; Moriwaki, Masayuki; Tanaka, Toshio; Fujisaki, Shizuo; et al, Bulletin of the Chemical Society of Japan, 1989, 62(2), 439-43

Production Method 16

Reaction Conditions
1.1 Reagents: Copper bromide (CuBr2) Solvents: Methanol ,  Water ;  2 - 6 h, reflux
Reference
The conversion of phenols to the corresponding aryl halides under mild conditions
Thompson, Alicia L. S.; Kabalka, George W.; Akula, Murthy R.; Huffman, John W., Synthesis, 2005, (4), 547-550

Production Method 17

Reaction Conditions
1.1 Reagents: N-Bromosuccinimide Catalysts: Gold trichloride Solvents: 1,2-Dichloroethane ;  15 h, 80 °C
Reference
Regioselective arene homologation through rhenium-catalyzed deoxygenative aromatization of 7-oxabicyclo[2.2.1]hepta-2,5-dienes
Murai, Masahito; Ogita, Takuya; Takai, Kazuhiko, Chemical Communications (Cambridge, 2019, 55(16), 2332-2335

Production Method 18

Reaction Conditions
1.1 Reagents: Alumina ,  Copper bromide (CuBr2) Solvents: Chlorobenzene
Reference
Selective halogenation of aromatic hydrocarbons with alumina-supported copper(II) halides
Kodomari, Mitsuo; et al, Journal of Organic Chemistry, 1988, 53(9), 2093-4

Production Method 19

Reaction Conditions
1.1 Reagents: Lead tetraacetate ,  Magnesium oxide ,  Lithium bromide
Reference
Solid-state reaction of a lead tetraacetate-metal halide system with naphthalene under mechanical activation
Nikishin, G. I.; et al, Russian Chemical Bulletin (Translation of Izvestiya Akademii Nauk, 1998, 47(7), 1353-1355

1-Bromonaphthalene Raw materials

1-Bromonaphthalene Preparation Products

1-Bromonaphthalene Suppliers

Tiancheng Chemical (Jiangsu) Co., Ltd
Gold Member
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(CAS:90-11-9)1-Bromo Naphthalene
Order Number:LE132;LE1770251;LE14258
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 11:38
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
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(CAS:90-11-9)1-Bromonaphthalene
Order Number:sfd11404
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:35
Price ($):discuss personally
Email:sales2@senfeida.com

1-Bromonaphthalene Spectrogram

GC-MS EI-B
GC-MS
1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR

Additional information on 1-Bromonaphthalene

Introduction to 1-Bromonaphthalene (CAS No. 90-11-9)

1-Bromonaphthalene, with the chemical formula C10H7Br, is a brominated derivative of naphthalene and holds significant importance in the field of organic synthesis and pharmaceutical chemistry. Its molecular structure, featuring a bromine atom attached to a naphthalene ring system, makes it a versatile intermediate in the synthesis of various complex molecules. The compound is characterized by its high reactivity due to the presence of the bromine substituent, which facilitates nucleophilic aromatic substitution reactions, enabling the introduction of diverse functional groups into the aromatic core.

The CAS No. 90-11-9 uniquely identifies 1-bromonaphthalene as a specific chemical entity, ensuring consistency and accuracy in scientific literature, regulatory filings, and industrial applications. This numbering system is universally recognized and is crucial for database searches, chemical identification, and ensuring compliance with international chemical safety standards.

In recent years, 1-bromonaphthalene has garnered attention in the development of novel pharmaceuticals and agrochemicals. Its ability to serve as a building block for more complex molecules has made it indispensable in synthetic organic chemistry. For instance, researchers have leveraged its reactivity to develop new therapeutic agents targeting various diseases. The bromine atom's position on the naphthalene ring allows for selective modifications, enabling chemists to tailor the compound's properties for specific applications.

One of the most compelling aspects of 1-bromonaphthalene is its role in constructing heterocyclic compounds, which are prevalent in many biologically active molecules. By acting as a precursor, it enables the synthesis of fused ring systems that mimic natural products and drug scaffolds. This has led to several innovative approaches in medicinal chemistry, where 1-bromonaphthalene derivatives have been explored for their potential antimicrobial, anti-inflammatory, and anticancer properties.

Recent advancements in green chemistry have also highlighted the importance of 1-bromonaphthalene in sustainable synthetic routes. Researchers are increasingly focusing on optimizing reaction conditions to minimize waste and energy consumption while maintaining high yields. For example, catalytic systems that promote selective bromination or functionalization of 1-bromonaphthalene have been developed, aligning with global efforts to reduce the environmental impact of chemical manufacturing.

The pharmaceutical industry has particularly benefited from the versatility of 1-bromonaphthalene. Its incorporation into drug candidates has led to several promising candidates entering clinical trials. These studies often highlight its role in enhancing drug bioavailability, improving metabolic stability, or modulating target interactions. The compound's ability to be further functionalized makes it a valuable asset in drug discovery pipelines.

Moreover, 1-bromonaphthalene finds applications beyond pharmaceuticals. In materials science, it serves as a precursor for developing advanced polymers and liquid crystals. Its aromatic structure contributes to the material's thermal stability and electronic properties, making it suitable for optoelectronic devices and high-performance coatings.

The synthesis of 1-bromonaphthalene itself is well-documented and can be achieved through various methods, including bromination of naphthalene using bromine or N-bromosuccinimide (NBS). The choice of reagent and reaction conditions can influence the regioselectivity of bromination, which is critical for obtaining the desired product with minimal side reactions.

In conclusion, 1-Bromonaphthalene (CAS No. 90-11-9) is a multifaceted compound with broad applications across multiple industries. Its role as a key intermediate in organic synthesis continues to drive innovation in pharmaceuticals, materials science, and beyond. As research progresses, new methodologies and applications for this versatile compound are likely to emerge, further solidifying its importance in modern chemistry.

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Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:90-11-9)1-Bromo Naphthalene
LE132;LE1770251;LE14258
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
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Suzhou Senfeida Chemical Co., Ltd
(CAS:90-11-9)1-Bromonaphthalene
sfd11404
Purity:99.9%
Quantity:200kg
Price ($):Inquiry
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